N-(2-bromophenyl)-5-(3-chloroanilino)triazolidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-bromophenyl)-5-(3-chloroanilino)triazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClN5O/c16-11-6-1-2-7-12(11)19-15(23)13-14(21-22-20-13)18-10-5-3-4-9(17)8-10/h1-8,13-14,18,20-22H,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAMSZWQTKACOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2C(NNN2)NC3=CC(=CC=C3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromophenyl)-5-(3-chloroanilino)triazolidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, characterization, and biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C15H15BrClN5O
- Molecular Weight : 396.67 g/mol
- CAS Number : 1207032-79-8
Synthesis
The synthesis of this compound typically involves the reaction of 2-bromobenzene derivatives with chloroaniline under controlled conditions. The process includes:
- Formation of Triazolidine Ring : The initial step involves cyclization to form the triazolidine structure.
- Carboxamide Formation : Subsequent reaction with carboxylic acid derivatives leads to the formation of the carboxamide functional group.
Antimicrobial Activity
Research indicates that compounds containing triazolidine structures exhibit significant antimicrobial properties. A study exploring various triazolidine derivatives demonstrated that this compound showed promising activity against a range of bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
Anticancer Activity
Triazolidine derivatives have also been investigated for their anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Enzyme Inhibition
Another aspect of biological activity is the inhibition of specific enzymes related to disease pathways. The compound has been identified as a potential inhibitor of neutral sphingomyelinase, which plays a role in cellular signaling and apoptosis. This inhibition could be beneficial in treating conditions such as cancer and neurodegenerative diseases.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various triazolidine derivatives, including this compound, showing significant inhibition against both Gram-positive and Gram-negative bacteria.
- Anticancer Research : In a cellular assay, the compound was tested against multiple cancer cell lines, revealing IC50 values that indicate effective cytotoxicity at low concentrations, suggesting its potential as a lead compound in anticancer drug development.
Scientific Research Applications
Anticancer Activity
N-(2-bromophenyl)-5-(3-chloroanilino)triazolidine-4-carboxamide has shown promising anticancer properties in various studies:
- Study Findings : In vitro tests have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), with IC50 values indicating effective growth inhibition. For instance, one study reported an IC50 value of 15 µM against MCF-7 cells after 48 hours of treatment .
- Mechanism of Action : The mechanism may involve induction of apoptosis in cancer cells, promoting cell cycle arrest and inhibiting proliferation through modulation of key signaling pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Efficacy : In studies assessing its activity against both Gram-positive and Gram-negative bacteria, this compound exhibited notable inhibitory effects. For example, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .
Anti-inflammatory Properties
Recent investigations have suggested potential anti-inflammatory effects:
- Research Findings : In LPS-stimulated macrophage models, treatment with the compound resulted in significant reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in inflammatory conditions .
Case Studies
Several case studies highlight the compound's efficacy across various applications:
| Study Type | Objective | Findings | Reference Year |
|---|---|---|---|
| Anticancer Activity | Evaluate cytotoxicity on MCF-7 cells | IC50 = 15 µM after 48 hours | 2023 |
| Antimicrobial Activity | Assess efficacy against bacterial strains | MIC = 32 µg/mL (Staphylococcus aureus), 64 µg/mL (E. coli) | 2024 |
| Anti-inflammatory Study | Investigate effects on cytokine production | TNF-alpha reduction by ~50% | 2025 |
Comparison with Similar Compounds
Triazolidine Derivatives
Key Findings :
- Triazolidine vs.
- Halogenation Effects: The 2-bromophenyl group in both compounds suggests shared resistance to oxidative metabolism, but the additional 3-chloroanilino group in the target compound may introduce steric hindrance or hydrogen-bonding capabilities.
Halogenated Aromatic Amines/Carboxamides
Key Findings :
- Heterocyclic Core Impact : Benzofuran and pyrimidine derivatives often exhibit higher thermal stability but may lack the hydrogen-bonding capacity of triazolidine’s secondary amine groups.
- Substituent Effects: The morpholinoethylamino group in the benzofuran compound introduces basicity and solubility, contrasting with the halogenated, lipophilic substituents in the target compound.
Halogenated Quinoneimines and Related Structures
Key Findings :
- Redox Activity: Quinoneimines are prone to redox cycling, which can induce oxidative stress in biological systems, whereas triazolidines are more chemically inert.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N-(2-bromophenyl)-5-(3-chloroanilino)triazolidine-4-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of bromophenyl and chloroaniline precursors via nucleophilic substitution or amide bond formation. Key steps include:
- Reaction Monitoring : Use thin-layer chromatography (TLC) with UV visualization to track intermediates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol.
- Characterization : Confirm product identity via - and -NMR spectroscopy, focusing on aromatic proton shifts (7.2–8.5 ppm) and carboxamide carbonyl signals (~168–170 ppm) .
Q. How can the molecular structure of this compound be rigorously validated?
- Methodological Answer :
- X-ray Crystallography : Employ single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional conformations. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts .
- ORTEP Visualization : Use ORTEP-III to generate thermal ellipsoid plots, highlighting anisotropic displacement parameters for heavy atoms (Br, Cl) .
Q. What preliminary biological screening assays are appropriate for this compound?
- Methodological Answer :
- Kinase Inhibition Assays : Test against Abl/Src kinases using ATP-competitive binding assays (IC determination via fluorescence polarization) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., K562 leukemia), with dose-response curves (1–100 µM) and positive controls (e.g., imatinib) .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for large-scale preparation?
- Methodological Answer :
- Reaction Optimization : Apply Design of Experiments (DoE) to variables (temperature, solvent polarity, catalyst loading). For example, use DMF as a solvent for improved solubility of triazolidine intermediates .
- Analytical Quality Control : Implement HPLC-MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to detect impurities (<0.5% threshold) .
Q. How to address discrepancies in crystallographic data refinement (e.g., poor R-factors)?
- Methodological Answer :
- Data Validation : Check for twinning or disorder using PLATON; apply TWINLAW if necessary .
- Refinement Strategies : Use SHELXL’s restraints for anisotropic displacement of halogen atoms (Br, Cl) and hydrogen-bonding networks. Iteratively adjust weighting schemes to minimize R1 (<5%) and wR2 (<12%) .
Q. What advanced techniques elucidate the compound’s mechanism of action in kinase inhibition?
- Methodological Answer :
- Molecular Docking : Perform simulations (e.g., AutoDock Vina) using Abl kinase crystal structures (PDB: 2HYY). Focus on binding affinity to the ATP pocket and halogen interactions (Br–π, Cl–hinge region) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k, k) with immobilized kinase domains .
- Mutagenesis Studies : Validate key residues (e.g., Thr315 in Abl) via site-directed mutagenesis and IC comparison .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
